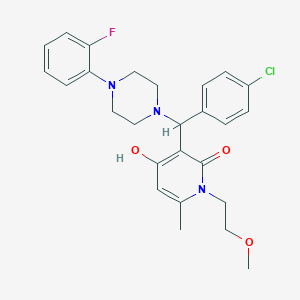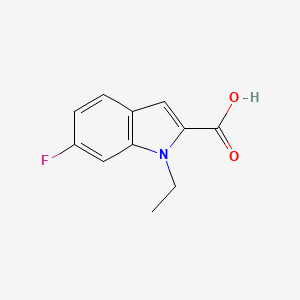![molecular formula C12H13N3O4 B2373373 {5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid CAS No. 1216166-21-0](/img/structure/B2373373.png)
{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid”, specific structural information is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific reaction information for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical properties for “this compound” are not available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has led to the synthesis of various derivatives of 1,2,4-triazole, including compounds similar to {5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid. These compounds have demonstrated a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. They also serve as intermediates for the synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures (Salionov, 2015).
Anti-Inflammatory and Analgesic Activity
Derivatives of 1,2,4-triazole have been shown to exhibit significant anti-inflammatory and analgesic activities. This includes compounds with structures closely related to the subject compound, which have been synthesized and evaluated for these activities in vivo (Hunashal et al., 2014).
Structural Characterization
Extensive research has been done on the structural characterization of 1,2,4-triazole derivatives. This includes confirmation of structure through various analytical methods like elemental analysis, NMR, and IR-spectroscopy, which are essential for understanding the chemical properties and potential applications of these compounds (Demirbas et al., 2008).
Synthesis of Salts and Physical-Chemical Properties
The synthesis of salts based on 1,2,4-triazole derivatives and the study of their physical-chemical properties have been a focus of research. These studies are crucial for exploring the potential pharmaceutical applications of these compounds (Safonov et al., 2017).
Acid-Base Properties
The study of the acid-base properties of 1,2,4-triazole derivatives is vital for understanding their biological activity and developing pharmaceutical applications. This includes the determination of ionization constants, which can influence the absorption and efficacy of these compounds when administered orally (Kaplaushenko, 2014).
Antimicrobial Activity
Some 1,2,4-triazole derivatives have shown antimicrobial activity, including antifungal properties against various fungal species. This suggests potential applications in treating fungal infections (Hunashal et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound {5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid are currently unknown. The compound is structurally similar to phenylboronic ester derivatives , which have been synthesized and studied for their physical and chemical properties . .
Mode of Action
The mode of action of This compoundBased on its structural similarity to phenylboronic ester derivatives , it may interact with its targets through similar mechanisms
Biochemical Pathways
The biochemical pathways affected by This compoundCompounds with similar structures, such as indole derivatives, have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe compound’s molecular weight is 1821733 , which suggests that it may have good bioavailability due to its relatively small size
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-18-8-2-4-9(5-3-8)19-7-11-13-10(14-15-11)6-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCNXFWKKQWITL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NN2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

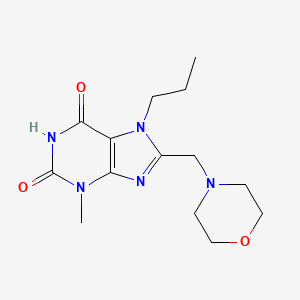
![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)
![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)
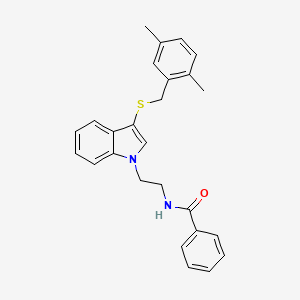




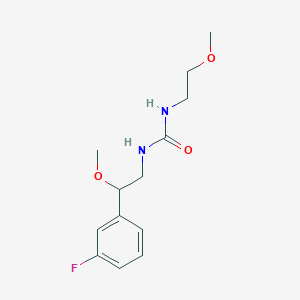

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)
